molecular formula C19H23NO2 B5084646 4-butoxy-N-(2-ethylphenyl)benzamide

4-butoxy-N-(2-ethylphenyl)benzamide

Cat. No. B5084646
M. Wt: 297.4 g/mol
InChI Key: WTKNVSLHABTXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-(2-ethylphenyl)benzamide, also known as BPEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. BPEB is a member of the benzamide family of compounds and is often used as a reference compound in the development of new drugs.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-ethylphenyl)benzamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of specific neurotransmitters. 4-butoxy-N-(2-ethylphenyl)benzamide has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and the induction of sleep. 4-butoxy-N-(2-ethylphenyl)benzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
4-butoxy-N-(2-ethylphenyl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anticonvulsant and analgesic effects in animal models. 4-butoxy-N-(2-ethylphenyl)benzamide has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 4-butoxy-N-(2-ethylphenyl)benzamide has been shown to induce sleep and reduce anxiety in animal models.

Advantages and Limitations for Lab Experiments

4-butoxy-N-(2-ethylphenyl)benzamide has several advantages for use in lab experiments. It is a well-established compound with a reliable synthesis method. 4-butoxy-N-(2-ethylphenyl)benzamide is also readily available and can be obtained in high purity and yield. However, 4-butoxy-N-(2-ethylphenyl)benzamide has some limitations for use in lab experiments. It has a low water solubility, which can make it difficult to administer in certain experimental setups. Additionally, 4-butoxy-N-(2-ethylphenyl)benzamide has a short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research on 4-butoxy-N-(2-ethylphenyl)benzamide. One area of interest is the development of new drugs based on the structure of 4-butoxy-N-(2-ethylphenyl)benzamide. Another area of interest is the investigation of the mechanism of action of 4-butoxy-N-(2-ethylphenyl)benzamide. Further research is needed to fully understand the biochemical and physiological effects of 4-butoxy-N-(2-ethylphenyl)benzamide and its potential applications in medicinal chemistry.
Conclusion
In conclusion, 4-butoxy-N-(2-ethylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. 4-butoxy-N-(2-ethylphenyl)benzamide has a reliable synthesis method and has been shown to exhibit a wide range of biological activities. Further research is needed to fully understand the mechanism of action of 4-butoxy-N-(2-ethylphenyl)benzamide and its potential applications in drug development.

Synthesis Methods

The synthesis of 4-butoxy-N-(2-ethylphenyl)benzamide is a multi-step process that involves the reaction of 2-ethylphenol with butyl bromide to form 4-butoxy-2-ethylphenol. This intermediate is then reacted with phosgene and ammonia to form 4-butoxy-N-(2-ethylphenyl)benzamide. The synthesis of 4-butoxy-N-(2-ethylphenyl)benzamide is a well-established method, and the compound can be obtained in high purity and yield.

Scientific Research Applications

4-butoxy-N-(2-ethylphenyl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. 4-butoxy-N-(2-ethylphenyl)benzamide has also been investigated for its potential use as a reference compound in the development of new drugs.

properties

IUPAC Name

4-butoxy-N-(2-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-3-5-14-22-17-12-10-16(11-13-17)19(21)20-18-9-7-6-8-15(18)4-2/h6-13H,3-5,14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKNVSLHABTXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(2-ethylphenyl)benzamide

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